Anecortave is a synthetic compound primarily recognized for its role as an angiogenesis inhibitor, particularly in the treatment of the exudative (wet) form of age-related macular degeneration. This condition is a leading cause of blindness in the Western world, affecting millions. Anecortave acetate, its marketed form, is administered via a posterior juxtascleral depot, allowing for prolonged therapeutic effects with less frequent dosing compared to other treatments. Notably, anecortave acetate does not exhibit glucocorticoid activity, distinguishing it from similar corticosteroids like hydrocortisone acetate .
Anecortave was developed from cortisol through specific structural modifications that eliminate its glucocorticoid and mineralocorticoid activities. The compound belongs to a class of drugs known as cortisenes, which were identified for their antiangiogenic properties in the mid-1980s. Anecortave is classified as an antiangiogenic agent and is under investigation for various ocular conditions beyond age-related macular degeneration, including potential applications in ocular hypertension related to steroid injections .
Anecortave acetate’s primary chemical interactions involve its role as an antiangiogenic agent. It acts by inhibiting proteases necessary for vascular endothelial cell migration, thereby disrupting the angiogenic cascade. This inhibition leads to reduced expression of proangiogenic factors such as vascular endothelial growth factor (VEGF) and insulin-like growth factor (IGF-1) in experimental models .
In vitro studies have shown that anecortave acetate effectively reduces VEGF mRNA transcription and protein levels, which are critical in promoting neovascularization .
The mechanism of action for anecortave acetate involves multiple steps:
This multifaceted approach makes anecortave a promising candidate for treating various ocular diseases characterized by unwanted angiogenesis.
Anecortave acetate exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery methods, impacting patient compliance due to less frequent dosing requirements .
Anecortave acetate has been primarily investigated for:
While development for certain applications has ceased, ongoing research continues to explore its broader therapeutic potential within ophthalmology .
Anecortave acetate (chemical name: δ⁹⁽¹¹⁾-11-deoxycortisol 21-acetate) is a structurally modified steroid derivative classified within the novel cortisene category. This class comprises synthetic corticosteroids engineered to lack conventional glucocorticoid or mineralocorticoid activities while retaining antiangiogenic properties [1] [5] [6]. The compound originates from cortisol (hydrocortisone), with three critical modifications:
The resulting molecular formula is C₂₃H₃₀O₅ (molecular weight: 386.48 g/mol) for anecortave acetate, and C₂₁H₂₈O₄ (344.45 g/mol) for the deacetylated active metabolite anecortave desacetate [1] [8]. Cortisene designation specifically highlights the retention of steroidal backbone features coupled with ablation of classical endocrine functions [6].
Table 1: Structural Comparison of Anecortave Acetate and Cortisol
Structural Feature | Cortisol | Anecortave Acetate | Functional Consequence |
---|---|---|---|
C11 substituent | 11β-hydroxyl | Δ9(11) double bond | Abolishes glucocorticoid receptor binding |
C21 substituent | Hydroxyl | Acetate | Enhanced lipophilicity and depot stability |
Glucocorticoid activity | Yes | No | Eliminates metabolic side effects |
Mineralocorticoid activity | Moderate | No | Prevents fluid retention |
The deliberate molecular edits to the glucocorticoid scaffold convert anecortave into a potent angiogenesis inhibitor via mechanisms distinct from receptor-mediated pathways [1] [6]:
Key Mechanistic Attributes:
Unlike glucocorticoids, these effects occur without transactivation or transrepression of glucocorticoid-responsive genes. Experimental evidence confirms no inhibition of interleukin-1β in LPS-stimulated immune cells—a hallmark glucocorticoid effect—validating receptor independence [6].
Structure-Activity Relationships:
Anecortave acetate exhibits properties favoring localized, sustained delivery but presents formulation challenges:
Core Physicochemical Parameters:
Table 2: Physicochemical Profile of Anecortave Acetate
Parameter | Characteristics | Functional Implications |
---|---|---|
Molecular Weight | 386.48 g/mol | Typical for small-molecule therapeutics |
Formula | C₂₃H₃₀O₅ | Confirmed via mass spectrometry [1] |
Aqueous Solubility | Low (undisclosed exact value) | Requires suspension formulations |
Protein Binding | Not characterized | Unclear systemic distribution profile |
Degradation Sensitivity | Ester hydrolysis at C21 | Potential in vivo conversion to desacetate |
Stability Considerations:
These properties directly informed the development of its posterior juxtascleral depot suspension, leveraging low solubility for sustained release over 6 months [6] [10].
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1